3-chloro-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 56913-61-2
Cat. No.: VC21434331
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56913-61-2 |
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Molecular Formula | C13H11ClN2O |
Molecular Weight | 246.69g/mol |
IUPAC Name | 3-chloro-N-(pyridin-2-ylmethyl)benzamide |
Standard InChI | InChI=1S/C13H11ClN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17) |
Standard InChI Key | YVYDSKIWKFBNOT-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES | C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Introduction
Structural Characteristics and Chemical Properties
3-chloro-N-(pyridin-2-ylmethyl)benzamide consists of three key structural components: a 3-chlorobenzamide core, a methylene bridge, and a 2-pyridyl group. The compound belongs to the benzamide class of organic molecules, which are characterized by an amide bond connected to a benzene ring.
Chemical Identity and Physical Properties
The compound features a molecular structure with distinct functional groups that influence its chemical behavior. Based on structural analogy with similar compounds, we can estimate several of its properties:
Property | Value |
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Molecular Formula | C13H11ClN2O |
Molecular Weight | ~246.69 g/mol |
Appearance | Likely a white to off-white crystalline solid |
Solubility | Probable moderate solubility in organic solvents; limited water solubility |
Melting Point | Estimated 110-140°C (based on similar benzamides) |
LogP | Approximately 2.0-3.0 (indicating moderate lipophilicity) |
The compound contains multiple hydrogen bond acceptors (the carbonyl oxygen, pyridine nitrogen) and one hydrogen bond donor (the amide N-H), contributing to its intermolecular interaction capabilities .
Synthesis Pathways
The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide likely follows established routes for benzamide preparation, with modifications to accommodate the specific substituents.
Common Synthetic Approaches
The most straightforward synthesis pathway would involve the coupling of 3-chlorobenzoic acid or 3-chlorobenzoyl chloride with 2-(aminomethyl)pyridine:
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Acid Chloride Method:
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Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride
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Reaction of the acid chloride with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine
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Purification by recrystallization or column chromatography
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Coupling Agent Method:
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Direct coupling of 3-chlorobenzoic acid with 2-(aminomethyl)pyridine using coupling agents such as HATU, EDC/HOBt, or DCC
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Reaction in a suitable solvent like DMF or DCM with an organic base
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Similar purification procedures as above
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Reaction Conditions and Optimization
Optimal reaction conditions would typically include:
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Temperature: 0-25°C for the coupling step
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Solvent: Dichloromethane or tetrahydrofuran
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Base: Triethylamine or N,N-diisopropylethylamine
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Reaction time: 4-12 hours
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Expected yield: 65-85%
Reactivity Profile
The reactivity of 3-chloro-N-(pyridin-2-ylmethyl)benzamide is primarily determined by its functional groups.
Reactive Centers
The compound contains several potential reactive centers:
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Chloro Substituent: Susceptible to nucleophilic aromatic substitution reactions, especially under catalytic conditions
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Amide Bond: Potentially hydrolyzable under acidic or basic conditions
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Pyridine Ring: Can participate in coordination chemistry with metals; also susceptible to N-oxidation and electrophilic substitution
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Methylene Bridge: Potentially reactive in radical-mediated processes
Key Chemical Transformations
Several transformations are theoretically possible:
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Chloro Substitution: Replacement with amino, alkoxy, or thiol groups via nucleophilic substitution
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Amide Hydrolysis: Cleavage to 3-chlorobenzoic acid and 2-(aminomethyl)pyridine
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N-Oxidation: Formation of pyridine-N-oxide derivatives
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Coordination Chemistry: Metal complexation through the pyridine nitrogen and possibly the amide oxygen
Biological Activity and Applications
Research Applications
In research settings, the compound may serve as:
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A building block for medicinal chemistry explorations
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A chemical probe for investigating protein-ligand interactions
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An intermediate in the synthesis of more complex pharmaceutical compounds
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A structural scaffold for library development in drug discovery
Structure-Activity Relationships
Comparison with Structural Analogues
Analysis of structural analogues provides insight into the potential activity of 3-chloro-N-(pyridin-2-ylmethyl)benzamide:
Functional Group Contributions
Each structural element contributes distinctly to the compound's properties:
Analytical Methods and Characterization
Identification Techniques
Standard analytical techniques for the characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide would include:
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Chromatographic Methods:
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HPLC with UV detection (typical λmax around 254-280 nm)
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TLC with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
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Mass Spectrometry:
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Expected molecular ion peak at m/z approximately 246-248 (depending on the isotope pattern of chlorine)
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Characteristic fragmentation pattern including loss of the pyridylmethyl group
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Elemental Analysis:
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Expected percentages: C (~63.3%), H (~4.5%), N (~11.4%), Cl (~14.4%), O (~6.5%)
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